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3-[1-(Methylamino)ethyl]benzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

Researchers often face irreproducible SAR results due to regioisomeric impurity or supplier inconsistency in benzenesulfonamide building blocks. 3-[1-(Methylamino)ethyl]benzene-1-sulfonamide (CAS 1157112-20-3) provides a defined meta-substituted, N-methylated reference scaffold. - Unique meta-positioning of the methylaminoethyl group creates distinct hydrogen-bonding geometry vs. para isomer (CAS 851879-15-7), critical for isoform-selective CA inhibitor design. - Fragment-like properties (MW 214, TPSA 72 Ų, LogD₇.₄ -1.10) enable reliable fragment screening and X-ray soaking. - Multi-vendor ≥95% purity ensures batch-to-batch consistency for hit validation. Procure with confidence for systematic SAR matrix studies.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 1157112-20-3
Cat. No. B1418512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Methylamino)ethyl]benzene-1-sulfonamide
CAS1157112-20-3
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)S(=O)(=O)N)NC
InChIInChI=1S/C9H14N2O2S/c1-7(11-2)8-4-3-5-9(6-8)14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13)
InChIKeyLQJZTOQTNYSZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


3-[1-(Methylamino)ethyl]benzene-1-sulfonamide (CAS 1157112-20-3) is a benzenesulfonamide derivative bearing a methylaminoethyl substituent at the meta (3-) position of the aromatic ring [1]. With molecular formula C₉H₁₄N₂O₂S and molecular weight 214.28 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology research . The compound is commercially supplied at ≥95% purity by multiple vendors including Enamine (cat. EN300-66480), Sigma-Aldrich (cat. ENA300791190), and ChemScene (cat. CS-0257196), and is classified as a Building Block for research and further manufacturing use [1].

Why Generic Substitution Is Not Scientifically Justified


The benzenesulfonamide scaffold supports diverse substitution patterns that profoundly influence molecular recognition, physicochemical properties, and biological activity [1]. The meta-substituted methylaminoethyl group in 3-[1-(methylamino)ethyl]benzene-1-sulfonamide (CAS 1157112-20-3) positions the ionizable secondary amine differently in three-dimensional space compared to its para-substituted isomer (CAS 851879-15-7), resulting in distinct hydrogen-bonding geometries and steric profiles at target binding sites [1]. Furthermore, the presence of the N-methyl substituent on the aminoethyl side chain differentiates this compound from the primary amine analog 3-(1-aminoethyl)benzenesulfonamide (CAS 736913-57-8), altering both basicity (predicted pKa 10.21) and pH-dependent lipophilicity (LogD₇.₄ = -1.10) [1]. These structural nuances mean that in-class compounds cannot be assumed interchangeable for structure-activity relationship (SAR) studies, target engagement assays, or medicinal chemistry optimization campaigns without risking loss of activity, altered selectivity, or irreproducible results [2].

Quantitative Differential Evidence Against Closest Analogs


Meta vs. Para Regiochemistry in Benzenesulfonamide Scaffolds

3-[1-(Methylamino)ethyl]benzene-1-sulfonamide bears the methylaminoethyl substituent at the meta (C3) position of the benzenesulfonamide ring, whereas its closest constitutional isomer, 4-[1-(methylamino)ethyl]benzene-1-sulfonamide (CAS 851879-15-7), carries this substituent at the para (C4) position [1]. This regiochemical difference results in distinct spatial orientation of the ionizable secondary amine (predicted pKa 10.21 for the meta compound [1]) relative to the sulfonamide zinc-binding group, a critical determinant of binding pose geometry in metalloenzyme targets such as carbonic anhydrases [2]. Both compounds share the same molecular formula (C₉H₁₄N₂O₂S), molecular weight (214.28 g/mol), TPSA (72.19 Ų), and computed LogP (0.6144) [1], making regioisomerism the principal structural variable.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

N-Methylation of Aminoethyl Side Chain vs. Primary Amine

The target compound features an N-methyl secondary amine on the aminoethyl side chain, in contrast to the primary amine analog 3-(1-aminoethyl)benzenesulfonamide (CAS 736913-57-8) [1]. This N-methylation has measurable consequences on physicochemical properties: the target has molecular weight 214.28 g/mol, an additional 14.02 Da compared to the des-methyl analog (200.26 g/mol) [1]. Computationally, the target has predicted Acid pKa 10.21, LogD (pH 7.4) -1.10, and LogD (pH 5.5) -2.52 [1]. N-Methylation typically reduces hydrogen-bond donor count, increases lipophilicity, and can attenuate basicity of the amine, which in turn affects solubility, permeability, and off-target binding profiles [2].

Medicinal Chemistry Physicochemical Property Optimization Ligand Design

Primary vs. N-Methyl Sulfonamide Zinc-Binding Group

The target compound retains the primary sulfonamide group (-SO₂NH₂) characteristic of classical carbonic anhydrase inhibitor pharmacophores, whereas 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6) carries an N-methyl substitution on the sulfonamide nitrogen, converting it to a secondary sulfonamide (-SO₂NHCH₃) [1]. This structural difference is critical because the unsubstituted sulfonamide NH₂ group serves as the zinc-anchoring moiety in metalloenzyme inhibition (e.g., carbonic anhydrases), and any modification to this group can drastically reduce or ablate inhibitory potency [2]. Both compounds share the same molecular formula (C₉H₁₄N₂O₂S) and molecular weight (214.28 g/mol), but differ in the site of N-methylation: on the aminoethyl side chain (target) vs. on the sulfonamide nitrogen (comparator) [1].

Chemical Biology Fragment-Based Drug Discovery Protein-Ligand Interactions

pH-Dependent Lipophilicity Profile

The target compound exhibits strongly pH-dependent lipophilicity as evidenced by computed LogD values: LogD (pH 5.5) = -2.52 and LogD (pH 7.4) = -1.10 [1]. The ~1.4 log unit increase in lipophilicity from pH 5.5 to pH 7.4 reflects ionization of the secondary amine (predicted pKa 10.21), with the compound bearing a net positive charge at lower pH that reduces partitioning into hydrophobic phases [1]. At physiological pH (7.4), the LogD of -1.10 indicates moderate hydrophilicity, which may balance aqueous solubility with membrane permeability [1]. Comparative LogD data are not publicly available for the closest analogs (CAS 851879-15-7, 736913-57-8, 1041552-86-6), precluding direct quantitative differentiation .

ADME Prediction Physicochemical Profiling Drug Design

Multi-Vendor Procurement Reliability

3-[1-(Methylamino)ethyl]benzene-1-sulfonamide (CAS 1157112-20-3) is available from at least six independent vendors with a consistent minimum purity specification of 95%: Enamine (cat. EN300-66480, 95%), Sigma-Aldrich (cat. ENA300791190, 95%), ChemScene (cat. CS-0257196, ≥95%), Leyan (cat. 1327866, 95%), AaronChem (95%), and CymitQuimica (ref. 3D-HWB11220, min. 95%) . The 4-position isomer (CAS 851879-15-7) is also available from multiple vendors at 95% purity, providing comparable procurement accessibility . However, the des-methyl analog 3-(1-aminoethyl)benzenesulfonamide (CAS 736913-57-8) and the N-methyl sulfonamide analog (CAS 1041552-86-6) have fewer listed vendors, which may impact supply continuity for long-term research programs .

Chemical Procurement Supply Chain Reliability Research Reproducibility

Benzenesulfonamide Class-Level Pharmacophore for Metalloenzymes

While no direct biological activity data are published for the target compound itself, the benzenesulfonamide class is extensively validated as a privileged pharmacophore for inhibition of carbonic anhydrase (CA) isoforms and other zinc-dependent metalloenzymes [1][2]. Literature reports on structurally related benzenesulfonamides bearing aminoalkyl substituents demonstrate CA inhibition with Ki values in the nanomolar to low micromolar range (e.g., 58.7–96.5 nM for certain 4-aminoalkyl-benzenesulfonamides against specific CA isoforms) [3]. The target compound's unsubstituted primary sulfonamide group (-SO₂NH₂) is the established zinc-binding moiety, while the meta-methylaminoethyl substituent is positioned to interact with isoform-specific residues in the CA active site [1]. Investigators should note that class-level potency generalizations cannot substitute for compound-specific assay data, and direct comparative testing against chosen analogs is essential [2].

Enzyme Inhibition Carbonic Anhydrase Metalloenzyme Targeting

Recommended Research and Industrial Applications


Medicinal Chemistry SAR for Carbonic Anhydrase and Metalloenzymes

The compound's unsubstituted primary sulfonamide provides the essential zinc-anchoring pharmacophore, while the meta-methylaminoethyl substituent offers a unique vector for exploring isoform-selective interactions within the CA active site [1]. Researchers conducting systematic SAR by synthesizing or procuring a matrix of regioisomeric and N-methylation analogs should include this compound as the meta-substituted, side-chain N-methylated reference point alongside the para isomer (CAS 851879-15-7), the des-methyl analog (CAS 736913-57-8), and the N-methyl sulfonamide analog (CAS 1041552-86-6) to map the contributions of regiochemistry and methylation to inhibitory potency and selectivity [1].

Fragment-Based Drug Discovery Library Design

With molecular weight 214.28 g/mol, TPSA 72.19 Ų, and 3 rotatable bonds, the compound falls within fragment-like chemical space (MW <250, TPSA <90 Ų) [1]. The predicted LogD (pH 7.4) of -1.10 and Acid pKa of 10.21 provide a defined physicochemical profile suitable for fragment library inclusion [1]. Its multi-vendor availability at consistent ≥95% purity supports reliable resupply during fragment hit validation and X-ray crystallography soaking experiments.

Computational ADME Model Calibration

The computed LogP (0.3178–0.6144), LogD (pH 5.5: -2.52; pH 7.4: -1.10), and Acid pKa (10.21) [1] provide a pH-dependent lipophilicity dataset that can serve as a calibration point for in silico ADME prediction models. The compound's ionization profile (cationic at pH <10) makes it a suitable test case for evaluating predicted vs. experimentally measured permeability and solubility in benzenesulfonamide chemical space. Procurement of this compound alongside its 4-position isomer enables direct experimental validation of the impact of regiochemistry on measured logD and pKa values [1].

Chemical Biology Tool for Protein Interaction and Ion Channel Studies

Vendor reports (Biosynth) indicate that this compound has been used as a research tool in cell biology, pharmacology, and biochemistry, with noted interactions including antibody binding, potassium channel blockade, and peptide receptor binding inhibition [1]. While these claims lack published quantitative validation, the compound's structural features (secondary amine for hydrogen bonding, sulfonamide for zinc coordination, aromatic ring for hydrophobic contacts) are consistent with a versatile chemical probe scaffold. Researchers developing novel chemical biology probes should independently validate target engagement and selectivity before relying on this compound as a control or tool molecule [1].

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